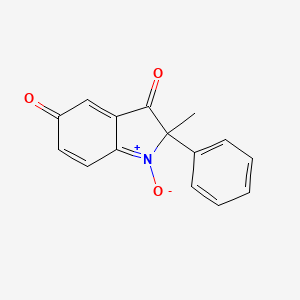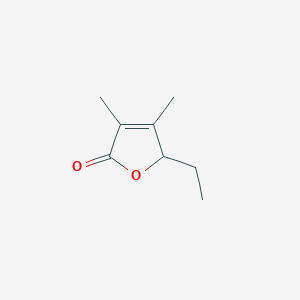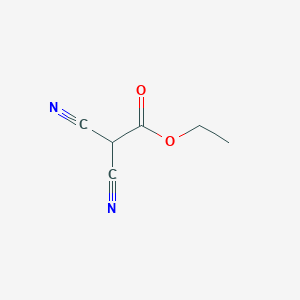
Lontrel 205
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lontrel 205, known scientifically as clopyralid, is a selective herbicide primarily used for the control of broadleaf weeds. It is particularly effective against weeds in cereals, canola, pastures, and fallow lands. The active ingredient in this compound is clopyralid, which is present as the dimethylamine salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clopyralid is synthesized through a series of chemical reactions starting from pyridineThe final product is then converted into its dimethylamine salt form to enhance its solubility and efficacy .
Industrial Production Methods
Industrial production of clopyralid involves large-scale chemical synthesis in controlled environments. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and effectiveness of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Clopyralid undergoes several types of chemical reactions, including:
Oxidation: Clopyralid can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the functional groups in clopyralid.
Substitution: Clopyralid can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with clopyralid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of clopyralid can produce various carboxylic acids, while reduction can yield different amine derivatives .
Wissenschaftliche Forschungsanwendungen
Clopyralid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Utilized in the formulation of herbicides for agricultural and non-agricultural uses
Wirkmechanismus
Clopyralid exerts its herbicidal effects by mimicking plant hormones known as auxins. It disrupts normal cell growth and division, leading to uncontrolled and abnormal growth, which ultimately kills the plant. The compound is absorbed mainly through the foliage and translocated throughout the plant, affecting both the shoots and roots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide with a broader spectrum of activity.
Dicamba: Similar in action to clopyralid but with different selectivity and environmental persistence.
Triclopyr: Used for woody plant control and has a different spectrum of activity compared to clopyralid
Uniqueness of Clopyralid
Clopyralid is unique in its high selectivity for certain broadleaf weeds, making it particularly useful in crops like cereals and canola where other herbicides might damage the crop. Its ability to translocate throughout the plant ensures effective control of both above-ground and below-ground parts of the weed .
Eigenschaften
| 79636-51-4 | |
Molekularformel |
C14H9Cl4NO5 |
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;3,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H3Cl2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-3-1-2-4(8)9-5(3)6(10)11/h1-3H,4H2,(H,11,12);1-2H,(H,10,11) |
InChI-Schlüssel |
DEQVDQYDHHKMFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=NC(=C1Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/no-structure.png)

![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)



![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)

